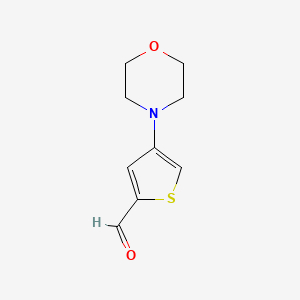

4-(Morpholin-4-yl)thiophene-2-carbaldehyde

Description

4-(Morpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic aldehyde featuring a thiophene core substituted at the 4-position with a morpholine ring and a formyl group at the 2-position. Its structure combines the aromaticity of thiophene with the electron-donating and steric properties of morpholine, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is typically synthesized via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) facilitates regioselective formylation of the thiophene ring, achieving yields of 60–85% under optimized conditions .

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

4-morpholin-4-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO2S/c11-6-9-5-8(7-13-9)10-1-3-12-4-2-10/h5-7H,1-4H2 |

InChI Key |

IELNAQFKTJUCDU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CSC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the thiophene ring at the 4-position .

Industrial Production Methods

Industrial production methods for 4-(Morpholin-4-yl)thiophene-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 4-(Morpholin-4-yl)thiophene-2-carboxylic acid.

Reduction: 4-(Morpholin-4-yl)thiophene-2-methanol.

Substitution: 4-(Morpholin-4-yl)-5-bromothiophene-2-carbaldehyde.

Scientific Research Applications

4-(Morpholin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: It is utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The morpholine ring can enhance the compound’s binding affinity to target proteins, while the thiophene ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Reactivity and Stability

- 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde : The 3-methyl group on the morpholine ring introduces steric hindrance, slightly reducing reactivity in nucleophilic substitutions compared to the parent compound. However, resonance stabilization from the morpholine nitrogen directs electrophilic attacks (e.g., formylation) to the 2-position of thiophene, ensuring regioselectivity .

- 4-(Azetidin-1-yl)thiophene-2-carbaldehyde : Replacing morpholine with a smaller, strained azetidine ring enhances electrophilic reactivity due to reduced steric bulk and increased ring strain. This compound exhibits faster reaction kinetics in cross-coupling reactions but lower thermal stability .

- 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde : The hydroxyl group on the piperidine ring introduces hydrogen-bonding capabilities, improving solubility in polar solvents. This contrasts with the hydrophobic morpholine derivative, which favors organic phases .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Reactivity | Solubility | Thermal Stability |

|---|---|---|---|---|

| 4-(Morpholin-4-yl)thiophene-2-carbaldehyde | Morpholine | Moderate | Low (organic) | High |

| 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde | 3-Methylmorpholine | Slightly reduced | Moderate | High |

| 4-(Azetidin-1-yl)thiophene-2-carbaldehyde | Azetidine | High | Low | Moderate |

| 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde | 4-Hydroxypiperidine | Moderate | High (aqueous) | Moderate |

Performance in Key Reactions

- Vilsmeier-Haack Formylation : Morpholine derivatives achieve higher regioselectivity (>90% 2-position) compared to azetidine analogs (~80%), as the morpholine nitrogen better stabilizes reaction intermediates .

- Suzuki Coupling : The morpholine-substituted compound exhibits slower reaction rates with aryl boronic acids than azetidine derivatives due to steric hindrance but offers superior yields (75% vs. 65%) .

Physicochemical Properties

- LogP Values :

- Morpholine derivative: LogP = 1.8 (hydrophobic).

- 4-Hydroxypiperidine analog: LogP = 0.5 (hydrophilic) .

- Melting Points :

- Morpholine derivative: 112–114°C.

- Azetidine derivative: 98–100°C (lower due to reduced crystallinity) .

Addressing Contradictions in Data

Discrepancies in biological activity data (e.g., variable MIC values) are resolved through:

- Dose-Response Analysis: Testing concentrations from 10–100 µM to identify non-linear effects .

- Structural Analog Screening : Comparing derivatives like 4-(2-Methoxyphenyl)thiophene-2-carbaldehyde isolates substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.